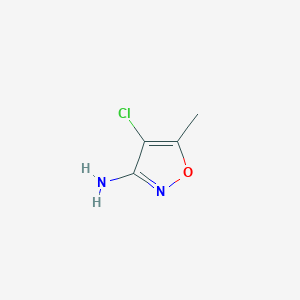

4-Chloro-5-methyl-isoxazol-3-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methyl-1,2-oxazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c1-2-3(5)4(6)7-8-2/h1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVOVXRNQIXUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5819-39-6 | |

| Record name | 4-chloro-5-methyl-1,2-oxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-methyl-isoxazol-3-ylamine

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-5-methyl-isoxazol-3-ylamine (CAS No. 5819-39-6), a heterocyclic amine of significant interest in medicinal and agricultural chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction and Significance

This compound belongs to the isoxazole family, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The unique electronic and structural features of the isoxazole ring make it a valuable scaffold in the design of bioactive molecules. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

The subject of this guide, with its specific substitution pattern—a chloro group at position 4, a methyl group at position 5, and an amine at position 3—presents a unique combination of functionalities that can be exploited for further chemical modification. Its structural isomer, 5-Amino-4-chloro-3-methylisoxazole, is a known intermediate in the synthesis of pharmaceuticals targeting neurological disorders and in the formulation of agrochemicals.[1] This suggests that this compound holds similar potential as a key building block in the development of novel chemical entities.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be established, and others can be predicted based on its structure and comparison to related compounds.

| Property | Value | Source |

| CAS Number | 5819-39-6 | [2] |

| Molecular Formula | C₄H₅ClN₂O | [2] |

| Molecular Weight | 132.55 g/mol | [2] |

| Appearance | Likely an off-white to light yellow solid | Inferred from isomer |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | General chemical principles |

| Predicted Boiling Point | ~245 °C (for isomer) | |

| Predicted Density | ~1.38 g/cm³ (for isomer) |

It is crucial for researchers to perform their own characterization to determine the precise experimental values for properties such as melting point and solubility in various solvents.

Structural Elucidation

The structure of this compound is defined by the isoxazole ring with the substituents at specific positions.

Caption: Chemical structure of this compound.

Synthesis Methodology

Proposed Synthetic Pathway

The synthesis can be envisioned starting from 2-chloropropionitrile, which can be converted to an intermediate hydroxamoyl chloride, followed by in-situ generation of the corresponding nitrile oxide and cycloaddition with propyne. Subsequent amination would yield the final product.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Chloro-N-hydroxypropanimidamide

-

Dissolve 2-chloropropionitrile (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.1 eq).

-

Stir the mixture at room temperature for 12-18 hours, monitoring the reaction by TLC.

-

Remove the solvent under reduced pressure and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amidoxime.

Step 2: Synthesis of this compound

-

Dissolve the amidoxime from Step 1 (1.0 eq) in a suitable solvent such as THF.

-

Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise to form the hydroxamoyl chloride.

-

In a separate flask, prepare a solution of propyne in THF.

-

Slowly add a solution of triethylamine (1.2 eq) in THF to the hydroxamoyl chloride solution at 0 °C to generate the nitrile oxide in-situ.

-

Immediately add the propyne solution to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the formation of the isoxazole product by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity and Chemical Profile

The reactivity of this compound is governed by the interplay of its functional groups: the nucleophilic amino group, the electron-withdrawing chloro group, and the isoxazole ring itself.

Reactions of the Amino Group

The 3-amino group is a key handle for derivatization. It can undergo a variety of reactions typical of primary amines, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: Reaction with alkyl halides, though this may be less straightforward due to the potential for over-alkylation and the electronic nature of the isoxazole ring.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer-type reactions).

Influence of Ring Substituents

The chloro and methyl groups modulate the reactivity of the isoxazole ring and the amino group. The chloro group, being electron-withdrawing, will decrease the basicity and nucleophilicity of the amino group. The methyl group, being electron-donating, will have the opposite effect, though its influence may be less pronounced.

Caption: Key reactivity pathways of the amino group.

Potential Applications

Given that its isomer is a known intermediate in drug discovery and agrochemical development, this compound is a highly promising building block for these industries.

-

Pharmaceutical Development: The compound can serve as a starting point for the synthesis of libraries of novel isoxazole derivatives. The amino group allows for the introduction of diverse side chains, which can be tailored to interact with specific biological targets. Potential therapeutic areas could include oncology, infectious diseases, and inflammatory disorders.

-

Agrochemicals: The isoxazole scaffold is present in several commercial herbicides and fungicides. This compound could be used to develop new crop protection agents with improved efficacy or novel modes of action.[2]

Spectral Characterization (Predicted)

No publicly available spectra for this specific compound were found. The following are predictions based on the structure and data from analogous compounds.

-

¹H NMR:

-

A singlet for the methyl protons (CH₃) around δ 2.0-2.5 ppm.

-

A broad singlet for the amine protons (NH₂) which may vary in chemical shift (δ 4.0-6.0 ppm) depending on the solvent and concentration.

-

-

¹³C NMR:

-

A signal for the methyl carbon.

-

Four distinct signals for the isoxazole ring carbons, with chemical shifts influenced by the nitrogen, oxygen, chlorine, and amino substituents.

-

-

IR Spectroscopy:

-

N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

-

C=N and C=C stretching vibrations characteristic of the isoxazole ring around 1500-1650 cm⁻¹.

-

A C-Cl stretching vibration, typically in the fingerprint region.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z 132 and a characteristic (M+2)⁺ peak at m/z 134 with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

-

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the MSDS for similar heterocyclic amines and chlorinated compounds, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Toxicology: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, and may cause skin and eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Researchers must consult the supplier-specific MSDS upon acquisition of this compound and perform a thorough risk assessment before use.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the fields of drug discovery and agrochemical research. While detailed experimental data on this specific molecule is sparse, its synthesis and reactivity can be reliably predicted from the well-established chemistry of isoxazoles. Its versatile amino functionality provides a gateway for the creation of diverse and complex molecules. As with any research chemical, proper safety precautions and thorough characterization are paramount for its successful and safe application.

References

An In-Depth Technical Guide to 4-Chloro-5-methyl-isoxazol-3-ylamine (CAS Number: 5819-39-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-5-methyl-isoxazol-3-ylamine, a key heterocyclic building block in modern medicinal and agricultural chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes its fundamental chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its utility in research and development.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The strategic placement of the chloro, methyl, and amine groups on the isoxazole ring imparts a unique combination of reactivity and biological potential, making it a valuable intermediate in the synthesis of complex molecular architectures.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5819-39-6 | [4] |

| Molecular Formula | C₄H₅ClN₂O | [4] |

| Molecular Weight | 132.55 g/mol | [4][5] |

| Appearance | Off-white to light yellow solid | [6][7] |

| Predicted Boiling Point | 245.1 ± 35.0 °C | [6][7] |

| Predicted pKa | -2.44 ± 0.50 | [6][7] |

| Predicted Density | 1.381 ± 0.06 g/cm³ | [6] |

The predicted low pKa suggests that the amino group is significantly less basic than typical alkylamines, a consequence of the electron-withdrawing nature of the isoxazole ring and the adjacent chloro substituent. This electronic feature is a critical determinant of its reactivity profile.

Diagram 1: Chemical Structure of this compound

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible and commonly employed laboratory-scale synthesis involves the direct chlorination of its precursor, 3-amino-5-methylisoxazole.

Synthesis of the Precursor: 3-Amino-5-methylisoxazole

The synthesis of 3-amino-5-methylisoxazole can be achieved through a multi-step process, as outlined in various patents.[8] A common route involves the cyclization of a β-ketonitrile derivative with hydroxylamine.

Diagram 2: Generalized Synthetic Pathway to 3-Amino-5-methylisoxazole

Chlorination to Yield this compound

The introduction of the chlorine atom at the 4-position of the isoxazole ring is typically achieved via electrophilic halogenation. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation, often used in a suitable organic solvent.[9][10]

Experimental Protocol: Chlorination of 3-Amino-5-methylisoxazole

-

Dissolution: Dissolve 3-amino-5-methylisoxazole (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise, maintaining the temperature below 5 °C. The use of a slight excess of NCS ensures complete conversion of the starting material.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted NCS. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its functional groups. The amino group at the 3-position is a nucleophilic center, while the chloro group at the 4-position can potentially undergo nucleophilic aromatic substitution, although this is generally less facile on an electron-rich heterocyclic ring.

Reactions at the Amino Group

The primary amino group is the most reactive site for electrophiles. It readily participates in acylation, sulfonylation, and condensation reactions, making it a versatile handle for introducing diverse functionalities. This reactivity is central to its role as a building block in the synthesis of pharmaceuticals and agrochemicals.

Diagram 3: Reactivity of the Amino Group

Potential for Nucleophilic Aromatic Substitution (SNAr)

While less common, the chloro group at the 4-position can be displaced by strong nucleophiles under forcing conditions. The feasibility of SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions.

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][2][3] Its structural motifs are found in compounds targeting a range of therapeutic areas and in the development of modern crop protection agents.

Pharmaceutical Applications

This isoxazole derivative is a key building block in the development of drugs targeting neurological disorders.[2][3] The isoxazole core can act as a bioisostere for other functional groups, and the substituents allow for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties. While specific drug names are often proprietary until late-stage development, its utility in constructing complex scaffolds for enzyme inhibitors and receptor modulators is well-recognized in the pharmaceutical industry.

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the synthesis of novel herbicides and fungicides.[2][3] The isoxazole moiety is present in several commercial pesticides, and the specific substitution pattern of this compound allows for the creation of new active ingredients with improved efficacy and selectivity.

Analytical Characterization

A robust analytical workflow is essential for ensuring the quality and purity of this compound and its downstream products.

Table 2: Key Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation. | Signals corresponding to the methyl protons and the amine protons. The chemical shifts will be influenced by the electronic environment of the isoxazole ring. |

| ¹³C NMR | Determination of the carbon skeleton. | Resonances for the isoxazole ring carbons and the methyl carbon. The chemical shifts will provide information about the electronic nature of the ring. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching of the primary amine, C=N and C=C stretching of the isoxazole ring, and C-Cl stretching. |

| HPLC/LC-MS | Purity assessment and quantification. | A single major peak under optimized chromatographic conditions, with detection by UV absorbance or mass spectrometry. LC-MS is particularly useful for confirming the identity of the main component and any impurities.[11] |

| GC-MS | Analysis of volatile derivatives or impurities. | Derivatization of the amino group may be necessary to improve chromatographic performance and reduce peak tailing.[12] |

Note on Spectroscopic Data: While a Certificate of Analysis for a commercially available sample of a related compound indicates that the ¹H NMR spectrum is "consistent with structure," publicly available, detailed spectral data for this compound is limited.[11] Researchers should acquire and interpret their own analytical data for definitive structural confirmation.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P330, P332+P313, P337+P313, P362, P501.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its unique substitution pattern provides a strategic starting point for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for its effective application in research and development. This guide provides a foundational understanding to aid scientists in leveraging the full potential of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 3. 4-Chloro-3-methylisoxazol-5-amine | Adheron Theurapeutics [adherontherapeutics.com]

- 4. This compound | 5819-39-6 | FAA81939 [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5-AMINO-4-CHLORO-3-METHYLISOXAZOLE CAS#: 166964-09-6 [amp.chemicalbook.com]

- 7. 5-AMINO-4-CHLORO-3-METHYLISOXAZOLE | 166964-09-6 [chemicalbook.com]

- 8. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 9. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 10. isca.me [isca.me]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. mdpi.com [mdpi.com]

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-methyl-isoxazol-3-ylamine

The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel drugs targeting a wide array of diseases.[2] The compound this compound is a key functionalized intermediate, providing a versatile platform for the synthesis of more complex molecules, particularly in the development of kinase inhibitors, anti-inflammatory agents, and other targeted therapies.[3][4] The strategic placement of the amino, methyl, and chloro substituents allows for precise, vector-oriented modifications, making it an invaluable building block for drug development professionals.

This guide provides a detailed, two-part synthetic pathway to this compound, beginning with the construction of the core intermediate, 3-Amino-5-methylisoxazole, followed by its regioselective chlorination. The protocols are presented with an emphasis on the underlying chemical principles and causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the isoxazole ring followed by the targeted chlorination at the C4 position. This approach allows for the purification of the key intermediate, ensuring a high-quality substrate for the final halogenation step.

Caption: High-level workflow for the two-part synthesis.

Part 1: Synthesis of the Core Intermediate: 3-Amino-5-methylisoxazole

The foundational step in this synthesis is the construction of the 3-Amino-5-methylisoxazole ring. Several routes exist for this transformation[5][6]; however, a reliable and scalable method involves a three-step sequence starting from readily available commercial materials: ethyl acetate and acetonitrile.[7] This pathway proceeds via the formation of acetylacetonitrile, its conversion to a hydrazone, and subsequent cyclization with hydroxylamine.[7]

Step 1.1: Claisen Condensation to form Acetylacetonitrile

This reaction utilizes a strong, non-nucleophilic base, Lithium diisopropylamide (LDA), to deprotonate acetonitrile, which then acts as a nucleophile in a Claisen-type condensation with ethyl acetate.

Rationale: LDA is chosen over other bases like alkoxides to prevent self-condensation of the ethyl acetate and to ensure complete and rapid deprotonation of the less acidic acetonitrile proton, driving the reaction forward efficiently. The low reaction temperature (-78 °C) is critical to maintain the stability of the LDA and the resulting enolate.

| Reagent | Molar Eq. | MW ( g/mol ) | Quantity | Role |

| Diisopropylamine | 1.4 | 101.19 | 35.4 g | LDA Precursor |

| n-Butyllithium (2.5 M) | 1.4 | 64.06 | 140 mL | LDA Precursor |

| Acetonitrile | 1.0 | 41.05 | 10.3 g | Nucleophile |

| Ethyl Acetate | 1.4 | 88.11 | 30.8 g | Electrophile |

| Tetrahydrofuran (THF) | - | 72.11 | ~300 mL | Solvent |

| 2N Hydrochloric Acid | - | - | As needed | Quench/pH Adjust |

Protocol:

-

To a 500 mL reaction flask under a nitrogen atmosphere, add diisopropylamine (35.4 g) dissolved in anhydrous THF (140 mL).

-

Cool the solution to below -30 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (140 mL, 2.5 M in hexanes) dropwise, maintaining the temperature below -30 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of LDA.

-

Cool the freshly prepared LDA solution to -78 °C.

-

In a separate flask, prepare a solution of acetonitrile (10.3 g) and ethyl acetate (30.8 g). Add this solution dropwise to the LDA mixture at -78 °C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the reaction in an ice bath and carefully quench by adding 2N HCl until the pH is between 5 and 6.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude acetylacetonitrile as a colorless oil (Typical Yield: ~87%).[7]

Step 1.2 & 1.3: Hydrazone Formation and Cyclization

The crude acetylacetonitrile is then reacted with p-toluenesulfonyl hydrazide, followed by a ring-closing reaction with hydroxylamine hydrochloride under basic conditions to yield the target isoxazole.[7]

Rationale: The conversion to a hydrazone intermediate facilitates the subsequent cyclization with hydroxylamine. The final cyclization is base-catalyzed, with potassium carbonate providing the necessary alkaline environment for the reaction to proceed at a moderate temperature (65-90 °C).[7]

| Reagent | Molar Eq. | MW ( g/mol ) | Quantity | Role |

| Acetylacetonitrile | 1.0 | 83.09 | (From Step 1.1) | Starting Material |

| p-Toluenesulfonyl hydrazide | 1.0 | 186.24 | (Use 1:1 molar ratio) | Intermediate Formation |

| Hydroxylamine HCl | 1.2 | 69.49 | (Use 1.2 eq to hydrazone) | Ring Formation |

| Potassium Carbonate | ~3.0 | 138.21 | (Use ~3 eq to NH2OH·HCl) | Base |

| Solvent (e.g., THF) | - | - | As needed | Solvent |

Protocol:

-

Dissolve the crude acetylacetonitrile from the previous step and p-toluenesulfonyl hydrazide (1.0 molar equivalent) in a suitable solvent like THF.

-

Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

To this mixture, add hydroxylamine hydrochloride (1.2 equivalents) and potassium carbonate (~3 equivalents relative to hydroxylamine HCl).

-

Heat the reaction mixture to reflux (typically 65-90 °C depending on the solvent) for 6-8 hours.[7]

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-Amino-5-methylisoxazole as a solid (Typical Yield: 70-80%).

Part 2: Regioselective Chlorination of 3-Amino-5-methylisoxazole

The final step is the electrophilic chlorination of the isoxazole ring. The electron-donating amino group at the C3 position and the methyl group at the C5 position activate the ring, directing the incoming electrophile preferentially to the C4 position. N-Chlorosuccinimide (NCS) is an ideal reagent for this transformation as it is a solid, easy-to-handle source of electrophilic chlorine ("Cl+").[8][9]

Mechanism Rationale: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The π-system of the electron-rich isoxazole ring attacks the electrophilic chlorine atom of NCS.[9] This forms a resonance-stabilized cationic intermediate (a sigma complex). The lone pair on the C3-amino group provides significant stabilization to this intermediate, strongly favoring attack at the C4 position. Subsequent loss of a proton from the C4 position, facilitated by the succinimide anion or another weak base, restores the aromaticity of the ring and yields the final chlorinated product.

Caption: Mechanism of C4 chlorination via electrophilic attack.

| Reagent | Molar Eq. | MW ( g/mol ) | Quantity | Role |

| 3-Amino-5-methylisoxazole | 1.0 | 98.10 | (From Part 1) | Substrate |

| N-Chlorosuccinimide (NCS) | 1.0 - 1.1 | 133.53 | (Use slight excess) | Chlorinating Agent |

| Acetonitrile (MeCN) | - | 41.05 | As needed | Solvent |

Protocol:

-

In a round-bottom flask, dissolve 3-Amino-5-methylisoxazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Add N-Chlorosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature. A slight exotherm may be observed.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash with water, followed by a saturated sodium thiosulfate solution (to quench any unreacted NCS), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.[10][11]

Characterization and Quality Control

To ensure the identity and purity of the final product, a combination of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR should show the disappearance of the C4-H proton signal from the starting material and the presence of the methyl and amine protons. ¹³C NMR will confirm the presence of the chlorinated C4 carbon.

-

Mass Spectrometry (MS): LC-MS or GC-MS will confirm the molecular weight of the product (132.55 g/mol ) and show the characteristic isotopic pattern for a monochlorinated compound.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.

Safety Considerations

-

n-Butyllithium: is a pyrophoric liquid and must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques. It reacts violently with water.

-

N-Chlorosuccinimide: is an irritant and a mild oxidant. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: All organic solvents should be handled in a well-ventilated fume hood. Anhydrous solvents are required for the LDA formation step.

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves are mandatory throughout the synthesis.

Conclusion

The synthesis of this compound is a robust and reproducible process that can be accomplished in two main stages. The initial construction of the 3-amino-5-methylisoxazole core from basic starting materials, followed by a highly regioselective electrophilic chlorination using NCS, provides an efficient route to this valuable synthetic intermediate. The principles of substrate activation and directed electrophilic substitution are key to the success of the final step. Careful execution of the described protocols and adherence to safety guidelines will enable researchers to reliably produce this compound for applications in drug discovery and development.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 5. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]

- 6. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]

- 7. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 8. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. 3-Amino-4-chloro-5-methylisoxazole | CymitQuimica [cymitquimica.com]

- 11. This compound | 5819-39-6 | FAA81939 [biosynth.com]

An In-depth Technical Guide to 4-Chloro-5-methyl-isoxazol-3-ylamine: Structure, Synthesis, and Applications

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-methyl-isoxazol-3-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document delves into the molecular structure, spectroscopic characterization, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a substituted isoxazole with the chemical formula C₄H₅ClN₂O and a molecular weight of 132.55 g/mol . The presence of a chlorine atom at the 4-position and an amine group at the 3-position of the isoxazole ring are key structural features that influence its reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 5819-39-6 | |

| Molecular Formula | C₄H₅ClN₂O | |

| Molecular Weight | 132.55 g/mol | |

| IUPAC Name | 4-chloro-5-methyl-1,2-oxazol-3-amine | |

| SMILES | CC1=C(Cl)C(=NO1)N |

Structural Elucidation: A Spectroscopic Approach

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The spectrum is expected to show a singlet for the methyl protons (CH₃) and a broad singlet for the amine protons (NH₂). The chemical shift of the methyl group would likely be in the range of δ 2.0-2.5 ppm. The amine proton signal's position would be dependent on the solvent and concentration.

-

¹³C-NMR: The spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atoms of the isoxazole ring would appear in the aromatic region, with the chlorinated carbon showing a characteristic shift.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be characterized by N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the methyl group would also be present. The C=N and C-O stretching vibrations of the isoxazole ring would appear in the fingerprint region.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak (M⁺) at m/z 132 and an M+2 peak at m/z 134 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

-

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process, starting from the commercially available 3-amino-5-methylisoxazole.

Step 1: Synthesis of the Precursor, 3-Amino-5-methylisoxazole

Multiple synthetic routes for 3-amino-5-methylisoxazole have been reported. One common method involves the reaction of hydroxylamine with a nitrile compound. Another approach utilizes the cyclization of acetyl acetonitrile with hydroxylamine.

Diagram: Synthetic Pathway to this compound

Caption: General synthetic scheme for this compound.

Step 2: Chlorination of 3-Amino-5-methylisoxazole

The introduction of a chlorine atom at the 4-position of the isoxazole ring is a critical step. This is typically achieved through electrophilic chlorination.

Experimental Protocol: Chlorination of 3-Amino-5-methylisoxazole

Disclaimer: This is a representative protocol based on general chemical principles and should be optimized and validated in a laboratory setting. Appropriate safety precautions must be taken.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-methylisoxazole (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.0-1.2 eq.), in the same solvent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the isoxazole ring, the amino group, and the chlorine atom.

-

Amino Group: The exocyclic amino group can undergo typical reactions of primary amines, such as acylation, alkylation, and diazotization. This provides a handle for further derivatization to explore structure-activity relationships.

-

Chlorine Atom: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, although the reactivity is influenced by the electron-donating nature of the amino group. This allows for the introduction of other functional groups at this position.

-

Isoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain conditions, such as reductive cleavage.

Applications in Drug Discovery and Medicinal Chemistry

Isoxazole derivatives are a cornerstone in medicinal chemistry, with numerous compounds having reached the market as successful drugs. They are known to exhibit a broad spectrum of biological activities, including:

-

Anti-inflammatory: By targeting enzymes such as cyclooxygenase (COX).

-

Antimicrobial: Effective against a range of bacteria and fungi.

-

Anticancer: Through various mechanisms, including kinase inhibition.

-

Anticonvulsant: Modulating ion channels in the central nervous system.

While specific biological data for this compound is not extensively published, its structural features make it an attractive scaffold for the design of novel therapeutic agents. The presence of the chloro and amino groups provides vectors for library synthesis to explore a wide chemical space.

Diagram: Potential Research Workflow

Caption: A potential workflow for utilizing the core molecule in drug discovery.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties of this compound have not been thoroughly investigated. It should be handled with care, assuming it is potentially hazardous.

Conclusion

This compound represents a valuable building block for the synthesis of novel, biologically active compounds. Its straightforward synthesis from readily available starting materials and the potential for diverse chemical modifications make it a compound of high interest for medicinal chemists. Further investigation into its pharmacological profile is warranted to fully explore its therapeutic potential.

A Technical Guide to the Spectral Analysis of 4-Chloro-5-methyl-isoxazol-3-ylamine

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 4-Chloro-5-methyl-isoxazol-3-ylamine (CAS No. 5819-39-6).[1][2][3] As a key intermediate in the synthesis of various pharmacologically active molecules, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount for researchers, scientists, and professionals in drug development. This document details predicted and comparative experimental data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed interpretation of the spectral features, underpinned by established principles of spectroscopic analysis. Furthermore, this guide provides standardized protocols for data acquisition and illustrative diagrams to elucidate key structural and analytical concepts.

Introduction: The Significance of this compound

This compound belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in medicinal chemistry due to their diverse biological activities. The specific substitution pattern of this molecule—a chloro group at position 4, a methyl group at position 5, and an amine group at position 3—imparts unique chemical properties that are crucial for its role as a building block in the synthesis of more complex pharmaceutical agents.

Accurate structural elucidation is the bedrock of drug discovery and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into connectivity, chemical environment, and functional groups. This guide serves as a detailed reference for the interpretation of the key spectral data associated with this compound.

Molecular Structure and Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Due to the unavailability of direct experimental spectra for this compound, this section presents predicted ¹H and ¹³C NMR data, supported by experimental data from the closely related analog, 3-amino-5-methylisoxazole.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would be expected to show two main signals corresponding to the methyl and amine protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.3 - 2.5 | Singlet | 3H | -CH₃ (Methyl) |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ (Amine) |

Interpretation:

-

Methyl Protons (-CH₃): The methyl group at position 5 is not adjacent to any protons, hence it is expected to appear as a singlet. Its chemical shift is influenced by the electron-withdrawing nature of the isoxazole ring and the adjacent chloro group, placing it in the downfield region typical for methyl groups attached to unsaturated systems.

-

Amine Protons (-NH₂): The protons of the primary amine at position 3 are exchangeable and often appear as a broad singlet. The exact chemical shift can vary depending on the solvent, concentration, and temperature.

Comparative Analysis with 3-amino-5-methylisoxazole:

Experimental ¹H NMR data for 3-amino-5-methylisoxazole shows a methyl signal and an amine signal, providing a valuable reference. The absence of the chloro group in this analog would likely result in a slight upfield shift for the methyl protons compared to the predicted values for the target compound.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~ 10 - 15 | -CH₃ (Methyl Carbon) |

| ~ 100 - 110 | C4 (Carbon bearing the Chloro group) |

| ~ 150 - 160 | C5 (Carbon bearing the Methyl group) |

| ~ 160 - 170 | C3 (Carbon bearing the Amine group) |

Interpretation:

-

Methyl Carbon (-CH₃): This carbon will appear at the highest field (lowest ppm value) as is typical for sp³ hybridized carbons.

-

Ring Carbons (C3, C4, C5): The carbons of the isoxazole ring are sp² hybridized and will appear significantly downfield. The C4 carbon, directly attached to the electronegative chlorine atom, is expected to be shifted downfield. The C3 and C5 carbons, bonded to nitrogen and oxygen respectively, will also exhibit downfield shifts due to the heteroatoms' electronegativity.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of small molecules is crucial for reproducibility.[5][6][7][8][9]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample in the spectrometer's autosampler or manually insert it into the magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

-

For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Diagram of NMR Workflow:

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium | N-H stretch (Amine) |

| 3000 - 2850 | Medium | C-H stretch (Methyl) |

| ~ 1650 | Strong | C=N stretch (Isoxazole ring) |

| ~ 1580 | Medium | C=C stretch (Isoxazole ring) |

| 1100 - 1000 | Strong | C-O stretch (Isoxazole ring) |

| 800 - 600 | Strong | C-Cl stretch |

Interpretation:

-

N-H Stretching: The presence of a primary amine will give rise to two bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: The methyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹.

-

Ring Vibrations: The isoxazole ring will have characteristic C=N and C=C stretching vibrations in the 1650-1500 cm⁻¹ region. The C-O stretching of the ring will appear in the fingerprint region.

-

C-Cl Stretching: A strong absorption band in the lower frequency region (800-600 cm⁻¹) is indicative of the C-Cl bond.

Comparative Analysis with 3-amino-5-methylisoxazole:

Experimental IR data for 3-amino-5-methylisoxazole would show similar N-H, C-H, and ring vibrations.[10] The most significant difference would be the absence of the C-Cl stretching band.

Experimental Protocol for IR Spectroscopy (Solid Sample)

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[11][12][13][14][15]

Step-by-Step Methodology (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Diagram of IR Spectroscopy Principle:

Caption: The basic principle of IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[16][17][18][19][20]

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as characteristic isotopic peaks due to the presence of chlorine.

Predicted Mass Spectrum Data:

| m/z | Relative Abundance | Assignment |

| 132 | ~ 100% | [M]⁺ (with ³⁵Cl) - Molecular Ion |

| 134 | ~ 33% | [M+2]⁺ (with ³⁷Cl) - Isotopic Peak |

Interpretation:

-

Molecular Ion Peak (M⁺): The peak at m/z 132 corresponds to the molecular weight of the compound with the most abundant chlorine isotope (³⁵Cl).

-

Isotopic Peak (M+2): The presence of a chlorine atom is readily identified by the characteristic isotopic pattern. The peak at m/z 134, with a relative abundance of approximately one-third of the M⁺ peak, is due to the presence of the ³⁷Cl isotope.

-

Fragmentation: Further fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for isoxazoles involve ring opening and loss of small neutral molecules.

Comparative Analysis with 3-amino-5-methylisoxazole:

The mass spectrum of 3-amino-5-methylisoxazole would show a molecular ion peak at m/z 98.[21][22] The absence of the chlorine isotopic pattern would be a key distinguishing feature.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Step-by-Step Methodology (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile solids, this can be done via a direct insertion probe.

-

Ionization: Bombard the sample with a high-energy electron beam to generate positively charged ions (molecular ions and fragment ions).

-

Mass Analysis: Accelerate the ions into a magnetic or electric field, where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The data is presented as a mass spectrum, a plot of relative ion abundance versus m/z.

Diagram of Mass Spectrometry Process:

Caption: The fundamental stages of mass spectrometry.

Conclusion

This technical guide has provided a detailed overview of the expected spectral characteristics of this compound. By combining predicted data with comparative analysis of a closely related analog and established spectroscopic principles, a comprehensive understanding of its ¹H NMR, ¹³C NMR, IR, and MS data has been established. The included experimental protocols offer a standardized approach for researchers to obtain high-quality spectral data. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical intermediate.

References

- 1. echemi.com [echemi.com]

- 2. This compound | CAS#:5819-39-6 | Chemsrc [chemsrc.com]

- 3. This compound | 5819-39-6 | FAA81939 [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. 3-Amino-5-methylisoxazole(1072-67-9) IR Spectrum [chemicalbook.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 18. fiveable.me [fiveable.me]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

- 21. spectrabase.com [spectrabase.com]

- 22. 5-Amino-3-methylisoxazole [webbook.nist.gov]

An In-depth Technical Guide to the Safe Handling of 4-Chloro-5-methyl-isoxazol-3-ylamine

This guide provides a comprehensive overview of the safety and handling protocols for 4-Chloro-5-methyl-isoxazol-3-ylamine (CAS No. 5819-39-6), a key intermediate in pharmaceutical and agrochemical research and development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from available safety data sheets and chemical literature to ensure a high standard of scientific integrity and promote a self-validating system of laboratory safety.

Chemical and Physical Properties

This compound is a solid, off-white to light yellow in appearance.[4] A clear understanding of its physical and chemical properties is fundamental to its safe handling and use in experimental workflows. While some properties are experimentally determined, others are predicted and should be treated as estimations.

| Property | Value | Source |

| CAS Number | 5819-39-6 | [5][6][7] |

| Molecular Formula | C₄H₅ClN₂O | [5][7] |

| Molecular Weight | 132.55 g/mol | [5][7] |

| Appearance | Solid | [4] |

| Melting Point | 91-91.5 °C (in cyclohexane) | [8] |

| Boiling Point | 245.1 ± 35.0 °C (Predicted) | [9] |

| Density | 1.381 ± 0.06 g/cm³ (Predicted) | [9][10] |

| Storage Temperature | 2-8°C, protect from light | [4][9] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[11]

GHS Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4][6]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[4][6]

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[4][6]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) , H335: May cause respiratory irritation.[4][6]

Signal Word: Warning[4]

Hazard Pictograms:

GHS Exclamation Mark Pictogram.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial when handling this compound.

Engineering Controls

-

Fume Hood: All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[12][13]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[4]

-

Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[14]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are required at a minimum.[11] A face shield should be worn in addition to goggles when there is a risk of splashing.[11]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[14] Always inspect gloves for any signs of degradation or puncture before use and dispose of them after handling the compound.

-

Lab Coat: A lab coat should be worn to protect street clothing and skin from contamination.

-

-

Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.[4]

Hierarchy of controls for safe handling.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent exposure and maintain the integrity of the compound.

Handling

-

Avoid Dust Formation: As a solid, care must be taken to avoid the generation of dust when handling.[4] Whenever possible, use pre-weighed amounts or handle in a way that minimizes aerosolization.[12]

-

Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.[15]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4] Do not eat, drink, or smoke in the laboratory.[11]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[4][16]

-

Incompatible Materials: While specific incompatibility data for this compound is limited, as a general precaution for isoxazole derivatives, avoid strong oxidizing agents.[17] A comprehensive list of generally incompatible chemicals should be consulted.[18]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[4]

Accidental Release and Spill Cleanup

A well-rehearsed spill response plan is essential for mitigating the risks associated with an accidental release.

Minor Spills (Contained within a fume hood)

-

Alert Personnel: Notify others in the immediate area of the spill.[8]

-

Don PPE: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.[19]

-

Containment: Cover the spill with an absorbent material like vermiculite or sand to prevent it from spreading.[8]

-

Cleanup: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[8]

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[20]

Major Spills (Outside of a fume hood or a large quantity)

-

Evacuate: Immediately evacuate the laboratory and alert others to do the same.[19]

-

Isolate: Close the laboratory doors to contain the spill.[8]

-

Notify: Contact your institution's emergency response team or safety officer immediately.[19]

-

Do Not Attempt to Clean: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of emergency personnel.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chloro-3-methylisoxazol-5-amine | Weber Lab [weberlab.net]

- 3. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 4. aaronchem.com [aaronchem.com]

- 5. This compound | 5819-39-6 | FAA81939 [biosynth.com]

- 6. This compound | CAS#:5819-39-6 | Chemsrc [chemsrc.com]

- 7. 5819-39-6 | 4-Chloro-5-methylisoxazol-3-amine - AiFChem [aifchem.com]

- 8. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]

- 9. 5-AMINO-4-CHLORO-3-METHYLISOXAZOLE | 166964-09-6 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 13. Powder Handling - AirClean Systems [aircleansystems.com]

- 14. ehs.wisc.edu [ehs.wisc.edu]

- 15. ehs.wisc.edu [ehs.wisc.edu]

- 16. echemi.com [echemi.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 19. Emergency Protocol For Chemical Spill In The Lab [needle.tube]

- 20. westlab.com [westlab.com]

The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile synthetic handle have cemented its status as a "privileged scaffold" in the design of novel therapeutic agents. This guide provides an in-depth exploration of the diverse biological activities of isoxazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

The Enduring Appeal of the Isoxazole Nucleus in Medicinal Chemistry

The isoxazole moiety is not merely a passive structural component; its inherent physicochemical characteristics actively contribute to the pharmacological profile of a molecule. The presence of both a nitrogen and an oxygen atom imparts a unique dipole moment and hydrogen bonding capability, facilitating interactions with a wide array of biological targets.[1][2][3][4] Furthermore, the aromaticity of the isoxazole ring contributes to the overall stability of the molecule, a desirable trait for drug candidates.[5][6] The weak N-O bond, while contributing to the ring's stability, can also be a site for metabolic cleavage under specific physiological conditions, a feature that can be exploited in prodrug design.[5]

The true power of the isoxazole scaffold lies in its synthetic tractability. The development of novel synthetic strategies, including 1,3-dipolar cycloaddition reactions and transition metal-catalyzed methodologies, has enabled the creation of a vast library of isoxazole derivatives with diverse substitution patterns.[1][2][3] This synthetic versatility allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug discovery.[1]

A Spectrum of Therapeutic Potential: Key Biological Activities

Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation in numerous therapeutic areas.[1][2][3][4][7][8]

Antimicrobial Activity: A Continuing Battle

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Isoxazole-containing compounds have a rich history in this arena, with several derivatives exhibiting potent activity against a range of pathogens.[5][7][9][10]

Mechanism of Action: A primary mechanism of antibacterial action for some isoxazole derivatives is the inhibition of essential bacterial enzymes. For instance, some compounds have been shown to target DNA topoisomerase, an enzyme critical for DNA replication and repair in bacteria.[11] By binding to the active site of this enzyme, these derivatives prevent the resealing of DNA strands, leading to cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antibacterial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: The isoxazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Self-Validation: The inclusion of a standard antibiotic (e.g., ampicillin, ciprofloxacin) as a positive control validates the assay's sensitivity and the susceptibility of the bacterial strain.

Anticancer Activity: Targeting the Hallmarks of Cancer

The multifaceted nature of cancer demands therapeutic agents with diverse mechanisms of action. Isoxazole derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[7][12][13][14][15]

Mechanisms of Action:

-

Induction of Apoptosis: Many isoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[12] This can be achieved through various signaling pathways, including the inhibition of anti-apoptotic proteins or the activation of pro-apoptotic caspases.

-

Enzyme Inhibition: Isoxazole-containing compounds have been designed to inhibit key enzymes involved in cancer progression, such as protein kinases, topoisomerases, and histone deacetylases (HDACs).[12][15] For example, some derivatives act as potent inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone that stabilizes numerous oncoproteins.[14]

-

Tubulin Polymerization Inhibition: Disruption of the microtubule network is a validated anticancer strategy. Certain isoxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[14][15]

Experimental Workflow: Cell Viability and Apoptosis Assays

A typical workflow to evaluate the anticancer potential of an isoxazole derivative involves assessing its effect on cancer cell viability and its ability to induce apoptosis.

Caption: Workflow for evaluating anticancer activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Isoxazole derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory mediators.[7][16][17][18][19]

Mechanism of Action: A prominent mechanism of anti-inflammatory action for many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[20][21] By inhibiting COX-2, these compounds reduce the production of prostaglandins, key mediators of pain and inflammation.

Data Presentation: In Vitro COX-2 Inhibition

| Compound | IC50 (µM) for COX-2 | Selectivity Index (COX-1/COX-2) |

| Isoxazole Derivative A | 0.55 ± 0.03 | 113.19 |

| Isoxazole Derivative B | 0.85 ± 0.04 | 41.82 |

| Isoxazole Derivative C | 0.93 ± 0.01 | 24.26 |

| Celecoxib (Standard) | 0.04 ± 0.01 | >250 |

| Data presented is illustrative and based on reported findings for similar compounds.[21] |

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's and Parkinson's disease present a significant unmet medical need. Emerging research suggests that isoxazole derivatives may offer neuroprotective benefits.[1][2][3][4][22][23]

Mechanism of Action: The neuroprotective effects of isoxazole derivatives are thought to be multifactorial. Some compounds exhibit antioxidant properties, protecting neurons from oxidative stress-induced damage.[24] Others may modulate neurotransmitter systems or inhibit enzymes involved in the pathogenesis of neurodegenerative diseases. For instance, certain derivatives have been investigated for their ability to reduce the levels of beta-amyloid and tau proteins, hallmarks of Alzheimer's disease.[22]

Signaling Pathway: Hypothetical Neuroprotective Mechanism

Caption: Simplified neuroprotective pathway.

Antiviral Activity: Expanding the Armamentarium

The ongoing threat of viral infections underscores the need for new antiviral therapies. Isoxazole derivatives have shown promise against a variety of viruses.[7][25][26][27]

Mechanism of Action: The antiviral mechanisms of isoxazole derivatives are diverse and often virus-specific. Some compounds may inhibit viral entry into host cells, while others may interfere with viral replication by targeting viral enzymes such as polymerases or proteases.

Future Directions and Concluding Remarks

The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

-

Multi-target Drug Design: The development of isoxazole derivatives that can simultaneously modulate multiple targets is a promising strategy for complex diseases like cancer and neurodegenerative disorders.[1][2][3]

-

Personalized Medicine: As our understanding of disease biology deepens, isoxazole-based therapies could be tailored to specific patient populations based on their genetic or molecular profiles.[1][2][3]

-

Green Chemistry Approaches: The implementation of more environmentally friendly synthetic methods for the production of isoxazole derivatives will be crucial for sustainable drug development.[1][2][3][28]

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 8. ijpca.org [ijpca.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. espublisher.com [espublisher.com]

- 14. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isoxazole Derivatives as Regulators of Immune Functions [mdpi.com]

- 18. eijst.org.uk [eijst.org.uk]

- 19. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

- 24. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives » Growing Science [growingscience.com]

- 28. ijbpas.com [ijbpas.com]

A Technical Guide to 4-Chloro-5-methyl-isoxazol-3-ylamine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole derivatives are a cornerstone in medicinal chemistry, valued for their wide spectrum of biological activities and their role as key pharmacophores in numerous therapeutic agents. This technical guide focuses on 4-Chloro-5-methyl-isoxazol-3-ylamine, a substituted isoxazole with significant potential as a versatile building block in the synthesis of novel drug candidates. While specific literature on this particular molecule is emerging, this document provides a comprehensive overview of its probable synthesis, chemical properties, and potential applications by drawing upon established principles of isoxazole chemistry. We will explore its significance as a synthon, delve into plausible synthetic routes, and discuss its potential role in the development of new therapeutics, supported by the broader context of isoxazole chemistry in drug discovery.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent feature in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a highly sought-after scaffold in drug design.[2] The presence of the isoxazole moiety can enhance a molecule's pharmacological profile, including efficacy, toxicity, and pharmacokinetic properties.[2]